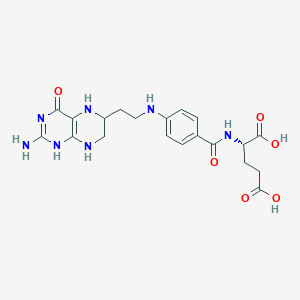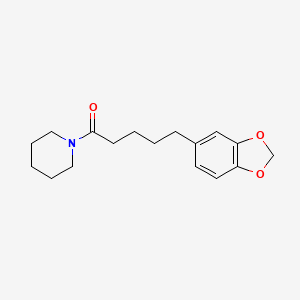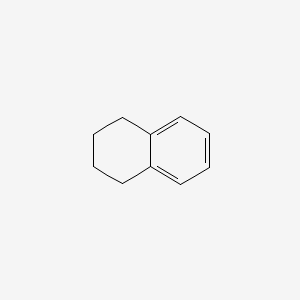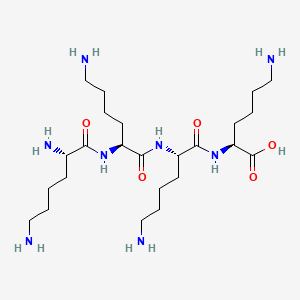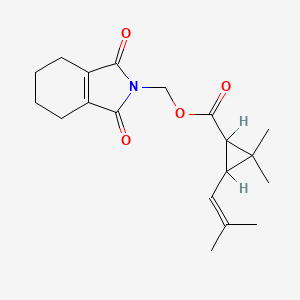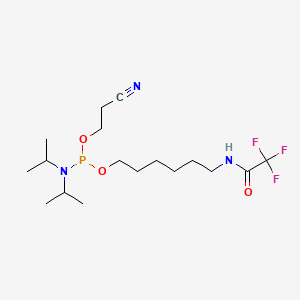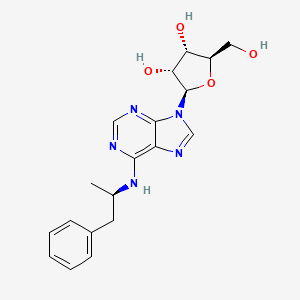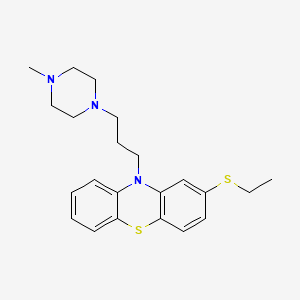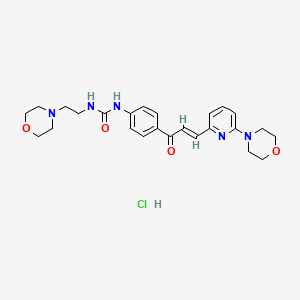
TRC051384 HCl
Vue d'ensemble
Description
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70). It exhibits protective effects against neuronal trauma via inhibition of necroptosis . It can be used for the research of ischemic stroke .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H32ClN5O4 . The SMILES representation isO=C(NCCN1CCOCC1)NC2=CC=C(C=C2)C(/C=C/C3=NC(N4CCOCC4)=CC=C3)=O.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 502.01 . It appears as a solid . The product is recommended to be stored at -20°C .Applications De Recherche Scientifique
Inducteur de la protéine de choc thermique 70 (HSP70)
TRC051384 HCl est un puissant inducteur de l'expression de la protéine de choc thermique 70 (HSP70) . Il augmente l'ARNm HSP70 dans les cellules HeLa et les neurones primaires de rat lorsqu'il est utilisé à des concentrations de 6,3 et 12,5 µM .
Activation du facteur de choc thermique 1 (HSF1)
This compound active le facteur de transcription du facteur de choc thermique 1 (HSF1) dans un essai de reporter utilisant des cellules HeLa à 25 µM .
Neuroprotection
This compound présente des effets protecteurs contre les traumatismes neuronaux par inhibition de la nécroptose . Cela en fait un candidat potentiel pour la recherche sur la neuroprotection.
Recherche sur l'AVC ischémique
This compound peut être utilisé pour la recherche sur l'AVC ischémique . Il a montré qu'il réduisait considérablement les lésions neuronales et l'incapacité associées à l'AVC dans un modèle de rat d'AVC ischémique transitoire, même lorsqu'il était administré 8 heures après le début de l'ischémie .
Activité anti-inflammatoire
This compound a montré une activité anti-inflammatoire. Il entraîne une inhibition de 60 % à 6,25 μM et de 90 % à 12,5 μM de l'expression du TNF-α induit par le LPS dans la lignée cellulaire THP-1 différenciée .
Biologie mitochondriale
This compound empêche une diminution du potentiel de la membrane mitochondriale induit par l'hydroperoxyde de tert-butyle dans des cellules souches du noyau pulpeux humain (NPSC) isolées . Cela suggère son rôle potentiel dans la recherche en biologie mitochondriale.
Mécanisme D'action
Target of Action
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70) . HSP70 is a stress protein with neuroprotective activity .
Mode of Action
This compound interacts with its target, HSP70, by inducing its expression . It dose-dependently increases HSP70B mRNA in both HeLa and rat primary mixed neurons . This interaction results in a significant dose-dependent increase in HSF1 transcriptional activity and recovery of luciferase activity .
Biochemical Pathways
The induction of HSP70 by this compound involves HSF1 activation . This results in elevated chaperone and anti-inflammatory activity . Furthermore, the expression of HSP90α induced by neuronal trauma is further promoted by HSP70 inhibition .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
This compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs when cells are unable to undergo apoptosis. By inhibiting necroptosis, this compound helps to prevent cell death and protect neurons .
Action Environment
It’s known that the compound can significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . This suggests that the compound’s action may be influenced by the timing of administration relative to the onset of ischemia.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
TRC051384 hydrochloride interacts with the heat shock protein 70 (HSP70) and induces its expression . It activates the transcription factor heat shock factor 1 (HSF1) and enhances Hsp72 expression in neurons and glial cells . The nature of these interactions involves the inhibition of necroptosis, a form of programmed cell death .
Cellular Effects
TRC051384 hydrochloride exhibits protective effects against neuronal trauma . It influences cell function by inhibiting necroptosis, thereby preventing neuronal damage . It also impacts gene expression by inducing the expression of HSP70 .
Molecular Mechanism
The molecular mechanism of action of TRC051384 hydrochloride involves the induction of HSP70, which is achieved through the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, TRC051384 hydrochloride has been observed to significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia .
Dosage Effects in Animal Models
In animal models, treatment with TRC051384 hydrochloride has shown significant improvement in survival (50% by day 2 and 67.3% by day 7) when treatment was initiated at 4 hours after ischemia onset .
Metabolic Pathways
Its role in inducing HSP70 suggests it may influence pathways related to stress response and protein homeostasis .
Transport and Distribution
Given its role in inducing HSP70, it may be distributed to areas where stress response and protein homeostasis are critical .
Subcellular Localization
Given its role in inducing HSP70, it may be localized to areas within the cell where stress response and protein homeostasis are critical .
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFJDCZCSLJAM-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


